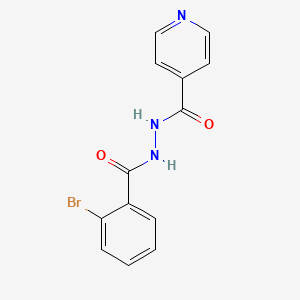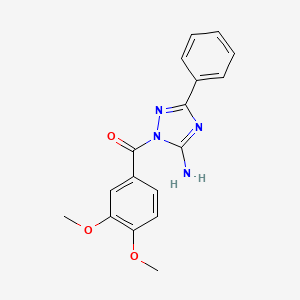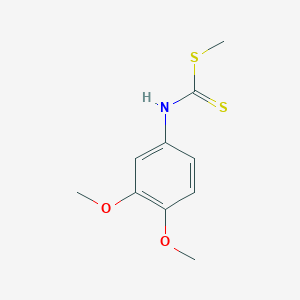
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-isopropylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as BRD-7389 and has been studied extensively for its mechanism of action and effects on various biological systems.
Mechanism of Action
The mechanism of action of BRD-7389 involves its binding to the bromodomain of BRD4. This binding prevents the interaction of BRD4 with acetylated histones, which are involved in the regulation of gene expression. By inhibiting the activity of BRD4, BRD-7389 can alter the expression of specific genes, leading to changes in cellular function.
Biochemical and Physiological Effects
BRD-7389 has been shown to have a variety of biochemical and physiological effects on different biological systems. In cancer cells, BRD-7389 has been shown to inhibit cell growth and induce cell death. In immune cells, BRD-7389 has been shown to modulate the expression of specific cytokines, leading to changes in immune function. In addition, BRD-7389 has been shown to have anti-inflammatory effects in certain disease models.
Advantages and Limitations for Lab Experiments
The use of BRD-7389 in lab experiments has several advantages. This compound is highly specific for the bromodomain of BRD4, making it a useful tool for studying the role of this protein in different biological systems. In addition, the synthesis of BRD-7389 has been optimized to yield high purity and yield, making it suitable for use in a variety of experiments.
However, there are also limitations to the use of BRD-7389 in lab experiments. This compound has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time. In addition, the effects of BRD-7389 can be cell-type specific, which can make it challenging to interpret results across different biological systems.
Future Directions
There are several future directions for the study of BRD-7389. One potential area of research is the development of more potent and selective inhibitors of BRD4. Another potential area of research is the study of the effects of BRD-7389 on specific biological pathways, such as those involved in cancer or immune function. Finally, the use of BRD-7389 in combination with other drugs may provide new avenues for the treatment of specific diseases.
Synthesis Methods
The synthesis of BRD-7389 involves a multi-step process that includes the reaction of 5-bromoindole with cyanogen bromide to produce 5-bromo-3-cyanoindole. This intermediate is then reacted with N-isopropylacetamide to yield the final product, BRD-7389. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Scientific Research Applications
BRD-7389 has been used in a variety of scientific research applications due to its ability to modulate specific biological pathways. This compound has been shown to inhibit the activity of a specific bromodomain protein, BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, BRD-7389 can alter the expression of specific genes, leading to changes in cellular function.
properties
IUPAC Name |
2-(5-bromo-3-cyanoindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9(2)17-14(19)8-18-7-10(6-16)12-5-11(15)3-4-13(12)18/h3-5,7,9H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHXFFOTRWOMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)

![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)





![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)